

Ac-LEHD-CHO: A Potent Caspase-9 Inhibitor with Moderate Cross-Reactivity

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Compound of Interest

Compound Name: **Ac-LEHD-CHO**

Cat. No.: **B1631200**

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For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the inhibitory activity of **Ac-LEHD-CHO** against its primary target, caspase-9, and other related caspases, supported by experimental data and detailed protocols.

Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. Its selectivity is crucial for dissecting the specific roles of caspase-9 in cellular signaling and for the development of targeted therapeutics. This guide presents quantitative data on the cross-reactivity of **Ac-LEHD-CHO**, details the experimental methods for its evaluation, and provides visual representations of the relevant biological and experimental pathways.

Comparative Inhibitory Activity of Ac-LEHD-CHO

The inhibitory potency of **Ac-LEHD-CHO** against a panel of human caspases is summarized in Table 1. The data, presented as IC₅₀ values, clearly indicate a strong preference for caspase-9. While **Ac-LEHD-CHO** is a highly effective inhibitor of caspase-9, it also exhibits inhibitory activity against other caspases, notably caspase-8, and to a lesser extent, caspases-1, -4, -5, -6, -7, and -10.

Caspase	IC50 (nM)
Caspase-1	15.0
Caspase-3	81.7
Caspase-4	>10000
Caspase-5	3.3
Caspase-6	66.5
Caspase-7	58.5
Caspase-8	3.82
Caspase-9	49.2
Caspase-10	40.4

Data was generated by Reaction Biology using (Z-LEHD)2-R110 tetrapeptide substrate for caspases 1, 4, 5, 8, 9, 10 and a (Z-DEVD)2-R110 tetrapeptide substrate for caspases 3, 6 and 7.

Experimental Protocols

The determination of IC50 values for caspase inhibitors is critical for assessing their potency and selectivity. The following is a detailed protocol for a fluorometric in vitro caspase activity assay, a standard method for inhibitor profiling.

Protocol: Fluorometric Assay for Caspase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Ac-LEHD-CHO** for various caspases.

Materials:

- Recombinant active human caspases (Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10)
- **Ac-LEHD-CHO** (or other test inhibitor)

- Fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)
- Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
- 96-well black microplates
- Fluorometric microplate reader

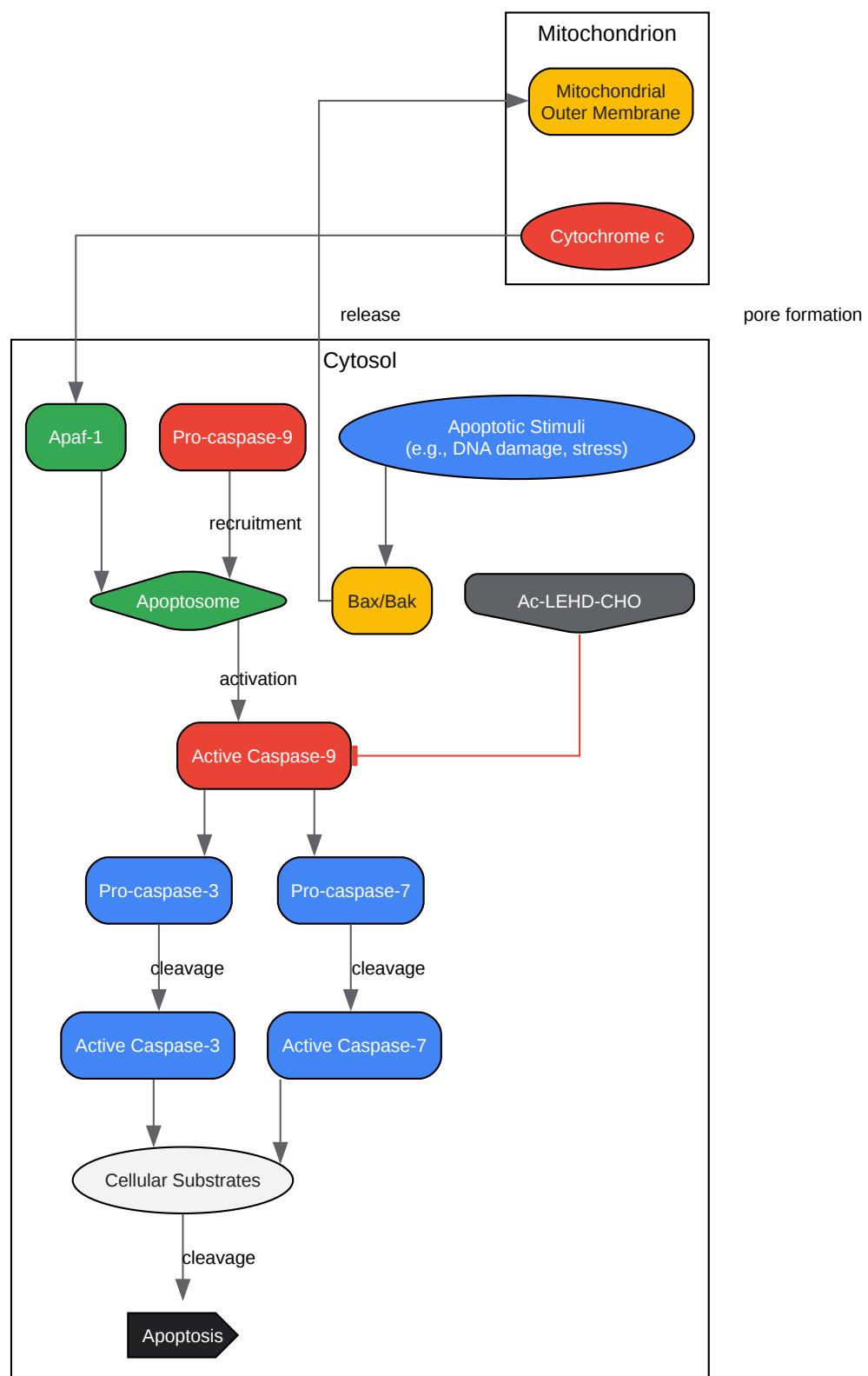
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Ac-LEHD-CHO** in DMSO.
 - Create a serial dilution of **Ac-LEHD-CHO** in Assay Buffer to achieve a range of final concentrations for the assay.
 - Reconstitute recombinant caspases in Assay Buffer to the desired working concentration.
 - Prepare the fluorogenic caspase substrates in Assay Buffer at a concentration that is at or below the Km for the respective enzyme.
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - Assay Buffer
 - Diluted **Ac-LEHD-CHO** or vehicle control (DMSO in Assay Buffer)
 - Recombinant active caspase enzyme
 - Include control wells:
 - "No enzyme" control (Assay Buffer and substrate only)
 - "No inhibitor" control (Enzyme, substrate, and vehicle)

- Pre-incubation:
 - Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
 - Add the corresponding fluorogenic caspase substrate to each well to initiate the enzymatic reaction.
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., AFC: Ex/Em = ~400/505 nm).
 - Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
 - Normalize the reaction rates to the "no inhibitor" control (representing 100% activity).
 - Plot the percentage of caspase activity against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

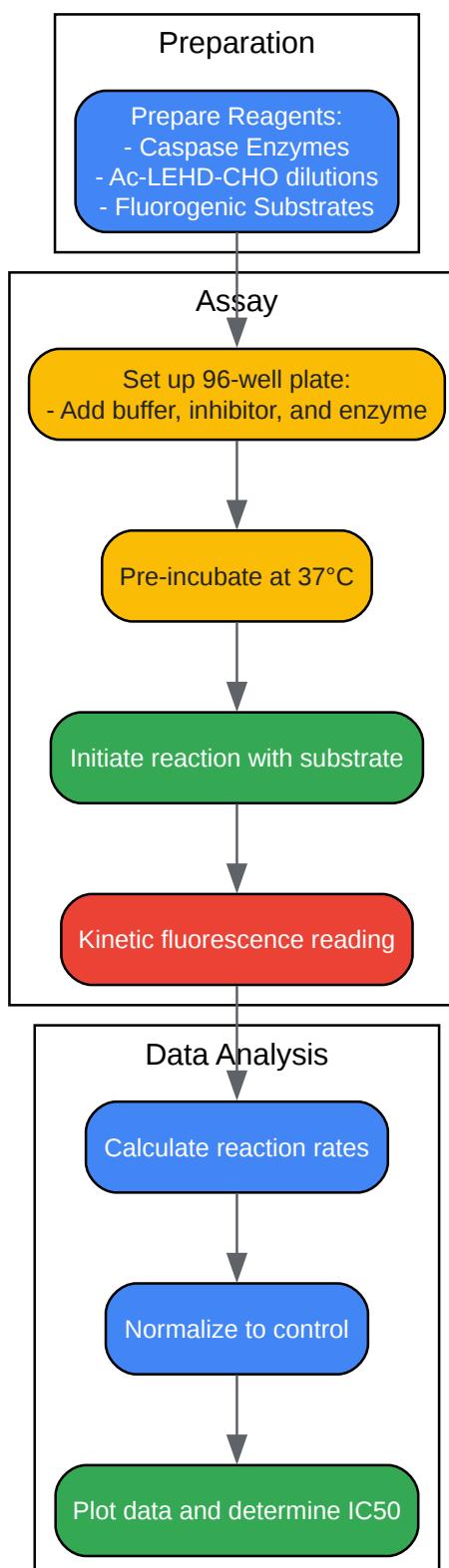
Signaling and Experimental Pathways

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the caspase-9 signaling pathway and the workflow for determining inhibitor cross-reactivity.



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Caption: Intrinsic apoptosis pathway initiated by caspase-9.

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Caption: Workflow for determining caspase inhibitor IC50 values.

In conclusion, **Ac-LEHD-CHO** is a valuable research tool for studying the roles of caspase-9. However, its cross-reactivity with other caspases, particularly caspase-8, should be considered when interpreting experimental results. The provided data and protocols serve as a guide for researchers to effectively utilize this inhibitor and to design experiments that account for its selectivity profile.

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